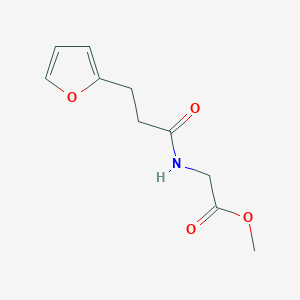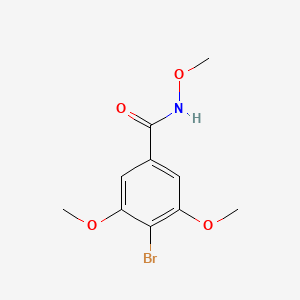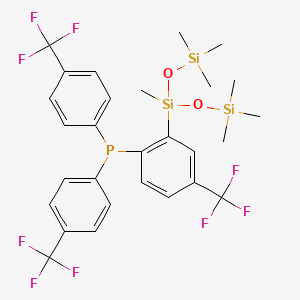
(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol is a complex organic compound that features a piperidine ring substituted with a cyclopropyl-tetrazole moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, typically involving a suitable amine precursor.
Hydroxymethyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring provides structural stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of a methanol group.
Uniqueness
The uniqueness of (1-((1-Cyclopropyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole and piperidine rings, along with the hydroxymethyl group, allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C11H19N5O |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
[1-[(1-cyclopropyltetrazol-5-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C11H19N5O/c17-8-9-3-5-15(6-4-9)7-11-12-13-14-16(11)10-1-2-10/h9-10,17H,1-8H2 |
InChI Key |
TUCPQXRJIGYKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=N2)CN3CCC(CC3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B14917449.png)
![Ethyl 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(methylamino)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B14917451.png)
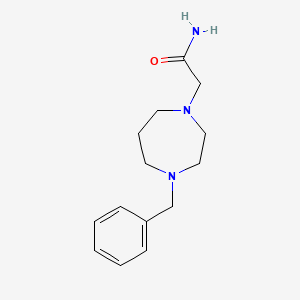

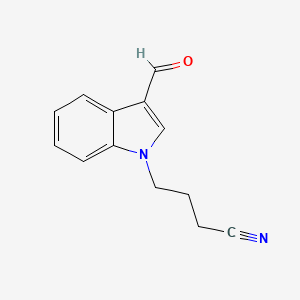


![N-(4-methylcyclohexyl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14917507.png)



